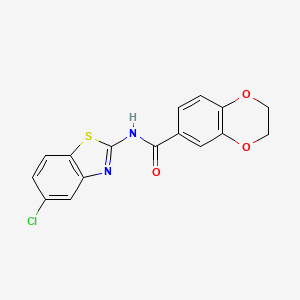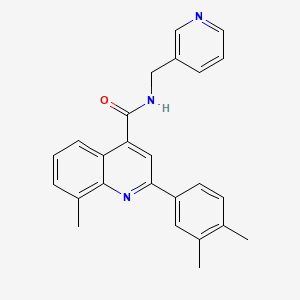![molecular formula C25H25N3O3 B4584931 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)
2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide
Vue d'ensemble
Description
2-Cyanoacrylamides are a class of compounds that have been studied for various properties, including their chemical reactions, physical, and chemical properties. While the specific compound does not have direct research available, insights can be drawn from studies on similar compounds.
Synthesis Analysis
Compounds similar to 2-cyanoacrylamides are synthesized through condensation reactions under basic conditions, often in solvents like ethanol. The process involves combining specific aldehydes and cyanoacetamide derivatives (Kariuki et al., 2022).
Molecular Structure Analysis
Molecular structure determination often uses techniques like NMR spectroscopy and X-ray diffraction. These methods reveal the bond distances and angles, indicating electron delocalization and molecular symmetry (Quiroga et al., 2010).
Chemical Reactions and Properties
2-Cyanoacrylamides participate in various chemical reactions, forming different products based on the reactants and conditions. They can undergo reactions like Michael addition, forming pyridine or pyrimidine derivatives under specific conditions (Berzosa et al., 2010).
Physical Properties Analysis
Physical properties such as crystal structure and thermal behavior can be analyzed using techniques like differential scanning calorimetry and X-ray diffraction. These studies help understand the crystalline phase transitions and molecular packing in the solid state (Gupta et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction of 2-cyanoacrylamides, can be assessed through spectroscopic and theoretical approaches. Studies often focus on bond orbital analysis, electrophilicity, and hyperpolarizability, providing insights into the compound's behavior as an electrophile and its potential in non-linear optical applications (Singh et al., 2013).
Applications De Recherche Scientifique
Mechanofluorochromic Properties
The research into acrylamide derivatives, including compounds similar to 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide, has shown that these compounds exhibit diverse optical properties due to their distinct stacking modes. One study highlighted the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, demonstrating different luminescence behaviors upon physical manipulation, which could be attributed to the transformation from crystalline to amorphous phases (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Another significant application of acrylamide derivatives is in corrosion inhibition. A study on new acrylamide derivatives, including those structurally related to this compound, found them effective as corrosion inhibitors for copper in nitric acid solutions. These compounds were shown to be mixed-type inhibitors, suggesting their potential use in protecting metals against corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of acrylamide derivatives, including those structurally related to the compound , have been widely explored for various applications. Studies have detailed the synthesis processes, characterizing these compounds through spectroscopic methods and evaluating their properties for potential use in fields such as material science, pharmacology, and agriculture. For example, the synthesis of novel functional acrylamides has been investigated for applications in polymer science, showcasing the versatility and utility of these compounds in creating new materials with tailored properties (Long Ling et al., 1999).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-5-31-24-8-6-7-21(15-24)27-25(29)20(16-26)14-19-13-17(2)28(18(19)3)22-9-11-23(30-4)12-10-22/h6-15H,5H2,1-4H3,(H,27,29)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGADTMOXCDKKR-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3-[(4-chloro-1-naphthyl)oxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4584850.png)
![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)
![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide](/img/structure/B4584896.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)
![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)